Structural Topology Differentiation: Oxolan-3-yl vs. Propylsulfonyl N-Substitution in Piperidine-Benzenesulfonamide GlyT1 Inhibitors
The patent WO2004072034 exemplifies a broad series of piperidine-benzenesulfonamide GlyT1 inhibitors in which the piperidine nitrogen is predominantly substituted with propylsulfonyl, benzyl, cyclohexyl, or aryl groups [1]. CAS 2034303-53-0 uniquely incorporates an oxolan-3-yl (tetrahydrofuran-3-yl) group at this position. This cyclic ether substituent introduces an sp³-hybridized oxygen atom capable of acting as a hydrogen-bond acceptor, a feature absent in the prototypical propylsulfonyl or alkyl-substituted analogs [2]. The oxolane ring also constrains conformational mobility relative to open-chain alkyl substituents, potentially altering the presentation of the benzenesulfonamide pharmacophore to the GlyT1 binding site [3]. While the patent does not explicitly disclose CAS 2034303-53-0, it establishes that N-substituent variation on the piperidine ring is a key determinant of GlyT1 inhibitory potency, with IC₅₀ values spanning from low nanomolar to micromolar ranges across the exemplified series [1].
| Evidence Dimension | N-substituent chemical topology and hydrogen-bond acceptor capacity |
|---|---|
| Target Compound Data | Oxolan-3-yl (cyclic ether; one H-bond acceptor oxygen; constrained 5-membered ring) |
| Comparator Or Baseline | Propylsulfonyl (SO₂-alkyl; two H-bond acceptor oxygens; linear topology); Benzyl (aryl-CH₂; no H-bond acceptor; planar); Cyclohexyl (all-sp³ carbon; no H-bond acceptor; flexible ring) |
| Quantified Difference | Qualitative structural divergence in H-bond acceptor count (1 vs. 0–2), ring constraint (constrained cyclic ether vs. flexible alkyl/aryl), and spatial occupancy |
| Conditions | Structural comparison based on WO2004072034 patent disclosure of piperidine-benzenesulfonamide GlyT1 inhibitor scaffold |
Why This Matters
The oxolan-3-yl group confers a distinct hydrogen-bonding and conformational profile that may yield selectivity advantages over prototypical N-substituents, though direct comparative bioactivity data are not publicly available for this specific compound.
- [1] Ceccarelli, S. M.; Pinard, E.; Alberati-Giani, D.; Stalder, H. Piperidine-benzenesulfonamide derivatives. WO2004072034A1, published 26 August 2004. F. Hoffmann-La Roche AG. View Source
- [2] ChemBase.cn. 3-(oxolan-3-yl)piperidine and 4-(oxolan-3-yl)piperidine physicochemical data. Available at: http://www.chembase.cn/ View Source
- [3] Kuujia.com. Cas no 1343002-68-5: oxolane-piperidine scaffold properties (cLogP = 2.7, CNS permeability). Available at: https://www.kuujia.com/ View Source
